4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione 4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 150441-76-2
VCID: VC16857342
InChI: InChI=1S/C23H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-27-23-15-13-22(14-16-23)24-17-20-28(25,26)21-18-24/h13-16H,2-12,17-21H2,1H3
SMILES:
Molecular Formula: C23H39NO3S
Molecular Weight: 409.6 g/mol

4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione

CAS No.: 150441-76-2

Cat. No.: VC16857342

Molecular Formula: C23H39NO3S

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione - 150441-76-2

Specification

CAS No. 150441-76-2
Molecular Formula C23H39NO3S
Molecular Weight 409.6 g/mol
IUPAC Name 4-(4-tridecoxyphenyl)-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C23H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-27-23-15-13-22(14-16-23)24-17-20-28(25,26)21-18-24/h13-16H,2-12,17-21H2,1H3
Standard InChI Key SXNRGLLAZQWRAR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 4-[4-(Tridecyloxy)phenyl]-1λ⁶,4-thiazinane-1,1-dione delineates its structure:

  • Thiazinane-1,1-dione: A six-membered heterocyclic ring containing one sulfur and one nitrogen atom, with two ketone oxygen atoms bonded to sulfur (sulfone group). The "1λ⁶" notation specifies the hexavalent oxidation state of sulfur .

  • 4-(Tridecyloxy)phenyl: A phenyl ring substituted at the para-position with a tridecyloxy group (-O-C₁₃H₂₇).

Molecular Formula and Weight

  • Molecular Formula: C₂₃H₃₉NO₃S .

  • Molecular Weight: 409.63 g/mol .

Structural Representation

The SMILES notation CCCCCCCCCCCCCOC1=CC=C(C=C1)N1CCS(=O)(=O)CC1 encodes:

  • A tridecyl chain (13 carbons) linked via an ether oxygen to a phenyl ring.

  • The phenyl ring connected to a thiazinane dioxide moiety, where the sulfone group (-SO₂-) and methylene groups form the heterocycle .

PropertyValueSource
CAS Number140201-11-2
Molecular FormulaC₂₃H₃₉NO₃S
Molecular Weight (g/mol)409.63
InChIKeySXNRGLLAZQWRAR-UHFFFAOYSA-N

Synthesis and Production

Challenges in Synthesis

  • The long aliphatic chain (tridecyl) may hinder solubility in polar solvents, necessitating phase-transfer catalysts.

  • Oxidation to the sulfone requires controlled conditions to avoid over-oxidation or side reactions.

Physicochemical Properties

Solubility and Lipophilicity

  • The tridecyloxy group confers significant hydrophobicity, suggesting low aqueous solubility but high solubility in organic solvents (e.g., chloroform, hexane).

  • Calculated XLogP (partition coefficient) is estimated to be >5, indicating strong lipophilicity .

Thermal Stability

  • Sulfone groups typically enhance thermal stability. Differential scanning calorimetry (DSC) would likely reveal a melting point above 150°C.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1300 cm⁻¹ (S=O symmetric stretch) .

  • NMR: Distinct signals for the tridecyl chain’s terminal methyl (δ ~0.88 ppm) and aromatic protons (δ ~7.0 ppm) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable methods with higher yields.

  • Biological Screening: Test antimicrobial or anticancer activity.

  • Material Characterization: Investigate mesomorphic behavior or polymer compatibility.

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